octadecyl phosphate
CAS No.:
Cat. No.: VC14199609
Molecular Formula: C18H37O4P-2
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H37O4P-2 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | octadecyl phosphate |
| Standard InChI | InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)/p-2 |
| Standard InChI Key | UHGIMQLJWRAPLT-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-] |
Introduction
Chemical Structure and Variants of Octadecyl Phosphate
Octadecyl phosphate derivatives are defined by their alkyl chain length and counterion composition. The primary variants include:
Disodium Octadecyl Phosphate
Disodium octadecyl phosphate (CHNaOP) features a sodium counterion, yielding a molecular weight of 394.437 g/mol and an exact mass of 394.222473 . Its structure comprises an octadecyl chain (CH) linked to a phosphate group, which is neutralized by two sodium ions. This variant is water-soluble due to its ionic character, making it suitable for aqueous-phase applications such as emulsification and dispersion .
Di-nnn-Octadecyl Phosphate
Di--octadecyl phosphate (CHOP) consists of two octadecyl chains bonded to a phosphate group, resulting in a higher molecular weight of 602.95 g/mol . Its nonpolar alkyl chains impart hydrophobic properties, enabling applications in lubricants and surface coatings .
Table 1: Key Properties of Octadecyl Phosphate Derivatives
Synthesis and Manufacturing Processes
Synthesis of Di-nnn-Octadecyl Phosphate
The synthesis of di--octadecyl phosphate involves a two-step process:
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Phosphite Formation: A mixture of -hexadecanol and -octadecanol (3:7 weight ratio) reacts with diethylphosphite in the presence of lithium methoxide. Vacuum distillation removes ethanol and unreacted diethylphosphite, yielding a mixture of ethylhexadecylphosphite, ethyloctadecylphosphite, and related phosphites .
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Oxidation to Phosphate: The phosphites are oxidized using sodium hypochlorite (10–13% active chlorine) at 35–60°C and pH 9–11.5. Subsequent treatment with sulfuric acid (pH 2) precipitates the final phosphate product .
This method achieves high purity by leveraging temperature-controlled distillation and pH-dependent oxidation, ensuring minimal byproduct formation .
Industrial-Scale Modifications
In calcium carbonate production, octadecyl dihydrogen phosphate is added during the carbonation of Ca(OH) slurries. Introducing the compound at pH 7 facilitates the deposition of calcium alkyl phosphates on particle surfaces, conferring hydrophobic properties . Transmission electron microscopy (TEM) and thermogravimetric analysis (TGA) confirm the formation of a surface-bound phosphate layer, which reduces crystal growth and enhances material stability .
Physicochemical Properties and Characterization
Hydrophobicity and Surface Activity
The octadecyl chain confers significant hydrophobicity, enabling octadecyl phosphate to reduce surface tension in aqueous systems. In calcium carbonate modifications, the compound lowers the surface energy of particles, as evidenced by contact angle measurements exceeding 120° . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic P–O–C and P=O stretching vibrations at 1050 cm and 1250 cm, respectively, confirming chemisorption on inorganic substrates .
Thermal Stability
Thermogravimetric analysis of disodium octadecyl phosphate shows decomposition onset at 220°C, with complete degradation by 450°C . The di--octadecyl variant exhibits higher thermal stability, decomposing above 250°C due to stronger van der Waals interactions between alkyl chains .
Applications in Material Science
Calcium Carbonate Modification
Octadecyl dihydrogen phosphate (0.5–2.0 wt%) inhibits the growth of calcium carbonate crystals during the carbonation of Ca(OH) slurries, producing super-fine particles (<100 nm) . The additive adsorbs onto nascent crystal faces, sterically hindering ion incorporation and promoting isotropic growth . Post-treatment at pH 7 further modifies surface chemistry, yielding hydrophobic particles suitable for polymer composites and coatings .
Magnetic Nanoparticles for Pesticide Extraction
Bifunctional FeO@VPA@C nanoparticles, functionalized with octadecyl and phosphate groups, exhibit high affinity for organophosphorus pesticides (OPPs) like chlorpyrifos and parathion . The octadecyl chains enable hydrophobic interactions, while phosphate groups engage in hydrogen bonding with pesticide molecules. This dual mechanism achieves enrichment factors of 420–455 and detection limits of 0.01–0.05 μg·L in tea samples .
Table 2: Performance of FeO@VPA@C Nanoparticles
| Pesticide | Linear Range (μg·L) | Detection Limit (μg·L) | Recovery (%) |
|---|---|---|---|
| Chlorpyrifos | 0.1–300 | 0.02 | 89.3 |
| Parathion | 0.1–300 | 0.01 | 92.8 |
| Malathion | 0.1–300 | 0.05 | 81.7 |
Biological and Industrial Relevance
Phospholipid Derivatives
1-O-Octadecyl--glycero-3-phosphocholine, a phospholipid analog, demonstrates bioactivity in marine organisms like Marphysa sanguinea . While structurally distinct from octadecyl phosphate, this compound underscores the versatility of alkyl phosphates in biological systems .
Corrosion Inhibition
Preliminary studies suggest that octadecyl phosphate forms protective films on metal surfaces, reducing corrosion rates by 60–70% in acidic environments. The mechanism involves phosphate group chemisorption and alkyl chain-derived hydrophobicity, though further validation is required .
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